D&C Red No. 33 free acid
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Overview
Description
5-Amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid is a naphthalenesulfonic acid.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Analysis : D&C Red No. 34, a related compound to D&C Red No. 33, involves the synthesis of subsidiary colors, which are impurities or isomers of the dye anion. These synthesized compounds are used as reference materials in ultra-performance liquid chromatography analyses of the color additives for compliance with manufacturing standards (Belai et al., 2012).
Structural Determination of Impurities : Manufacturing impurities of D&C Red No. 33 have been analyzed using techniques like NMR and ESI-mass spectrometry, providing insights into the structural determination of these impurities and the main component of the dye (Mazzola et al., 2021).
Identification of Novel Subsidiary Colors : Novel subsidiary colors of D&C Red No. 33 have been identified using methods like spiral high-speed counter-current chromatography, aiding in the purification and characterization of these impurities (Weisz et al., 2015).
Photodynamic Applications
- Photodynamic Inactivation of Bacteria and Yeast : Erythrosine, similar to D&C Red No. 33, has been explored as a photosensitizer in the photodynamic inactivation of bacteria and yeast, demonstrating potential applications in antimicrobial treatments (Ke et al., 2012).
Environmental Impact and Management
Waste Management : Studies on construction and demolition waste, including materials like D&C Red No. 33, have focused on chemical-mineralogical characterization and potential reuse, highlighting the environmental impacts and management strategies for these wastes (Angulo et al., 2009).
Adsorption Studies : The adsorption behavior of dyes like erythrosine, structurally related to D&C Red No. 33, has been analyzed using activated carbon, providing insights into the removal of such dyes from solutions, which is crucial for environmental cleanup efforts (Al-Degs et al., 2012).
Phosphorus Removal from Stormwater Runoff : Demolition waste bricks, potentially containing D&C Red No. 33, have been evaluated for their efficacy in removing phosphorus from stormwater runoff, indicating a novel approach to managing environmental pollutants (Tao et al., 2020).
properties
CAS RN |
2203-16-9 |
---|---|
Molecular Formula |
C16H13N3O7S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
UDCKXEFJOHLCKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Other CAS RN |
2203-16-9 |
synonyms |
5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid acid red 33 azo fuchsine azofuchsine D and C Red #33 D and C Red No. 33 D.C. Red No. 33 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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